molecular formula C23H28N4O6S2 B2438514 3,4,5-Triethoxy-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-YL)sulfamoyl]phenyl}benzamide CAS No. 442152-08-1

3,4,5-Triethoxy-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-YL)sulfamoyl]phenyl}benzamide

Cat. No.: B2438514
CAS No.: 442152-08-1
M. Wt: 520.62
InChI Key: MDMLECLHHUKNNX-UHFFFAOYSA-N
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Description

3,4,5-Triethoxy-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-YL)sulfamoyl]phenyl}benzamide is a complex organic compound with a molecular formula of C23H28N4O6S2 and an average mass of 520.622 Da This compound is notable for its unique structure, which includes a benzamide core substituted with ethoxy groups and a thiadiazole moiety

Properties

IUPAC Name

3,4,5-triethoxy-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O6S2/c1-5-20-25-26-23(34-20)27-35(29,30)17-11-9-16(10-12-17)24-22(28)15-13-18(31-6-2)21(33-8-4)19(14-15)32-7-3/h9-14H,5-8H2,1-4H3,(H,24,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDMLECLHHUKNNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C(=C3)OCC)OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3,4,5-Triethoxy-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-YL)sulfamoyl]phenyl}benzamide typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow systems to optimize efficiency and scalability. These methods are designed to minimize waste and reduce production costs while maintaining the quality of the final product.

Chemical Reactions Analysis

3,4,5-Triethoxy-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-YL)sulfamoyl]phenyl}benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process may lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may result in the reduction of the thiadiazole moiety or the benzamide core.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy groups or the thiadiazole moiety. Common reagents for these reactions include halides and nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

The compound exhibits a range of biological activities that make it valuable for various applications:

Anticancer Properties

Research indicates that 3,4,5-triethoxy-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-YL)sulfamoyl]phenyl}benzamide may inhibit tubulin polymerization. This mechanism disrupts cell division processes, suggesting potential anticancer applications. In vitro studies have demonstrated its efficacy against various cancer cell lines.

Antimicrobial Activity

The compound shows significant inhibitory effects against a variety of bacterial strains. For instance:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Mycobacterium tuberculosis32 µg/mL

These results highlight its potential as a novel antimicrobial agent.

Neuroprotective Effects

Inhibition of acetylcholinesterase (AChE) has been observed with this compound, which could enhance cholinergic signaling and offer therapeutic benefits for neurodegenerative diseases such as Alzheimer's.

Comparative Studies

When compared to similar compounds like 3,4,5-trimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide and others within the thiadiazole class, this compound exhibits unique properties due to its specific substitution pattern. This uniqueness contributes to its distinct biological activity profile .

Case Studies

Several case studies have explored the efficacy of this compound:

  • Antimicrobial Efficacy : A study demonstrated that derivatives similar to this compound showed a fourfold increase in potency against methicillin-resistant Staphylococcus aureus (MRSA) compared to standard antibiotics like vancomycin.
  • Neuroprotection in Alzheimer's Disease Models : Preclinical models indicated that administration of this compound improved cognitive functions and reduced AChE activity compared to control groups.

Mechanism of Action

The mechanism of action of 3,4,5-Triethoxy-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-YL)sulfamoyl]phenyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in these interactions can include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

When compared to similar compounds, 3,4,5-Triethoxy-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-YL)sulfamoyl]phenyl}benzamide stands out due to its unique combination of functional groups. Similar compounds include:

These comparisons highlight the uniqueness of this compound and its potential for various scientific and industrial applications.

Biological Activity

3,4,5-Triethoxy-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-YL)sulfamoyl]phenyl}benzamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, mechanisms of action, and comparative studies related to this compound.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Acid Chloride : The reaction of 3,4,5-triethoxybenzoic acid with thionyl chloride produces the corresponding acid chloride.
  • Coupling Reaction : This intermediate is then reacted with 5-ethyl-1,3,4-thiadiazole-2-amine under controlled conditions using solvents like dichloromethane and catalysts such as triethylamine to yield the final product.

Antimicrobial Properties

Research indicates that compounds containing the 1,3,4-thiadiazole moiety exhibit significant antimicrobial activities. The presence of this ring system enhances lipophilicity and facilitates interaction with biological membranes . Various studies have demonstrated that derivatives of thiadiazoles possess antibacterial and antifungal properties against a range of pathogens.

Activity Type Description
AntibacterialEffective against Gram-positive and Gram-negative bacteria.
AntifungalInhibitory effects on common fungal strains.
AntitubercularPotential efficacy against Mycobacterium tuberculosis.

Anticancer Activity

Preliminary studies suggest that this compound may exhibit anticancer properties through mechanisms such as inhibiting tubulin polymerization. This action disrupts cell division processes in cancerous cells .

The compound's mechanism involves interaction with specific molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes critical for cell proliferation.
  • Protein Interaction : The compound interacts with proteins involved in signaling pathways related to cancer progression and microbial resistance .

Case Studies

Several studies have investigated the biological activity of thiadiazole derivatives:

  • Antimicrobial Efficacy : A study highlighted the effectiveness of various thiadiazole derivatives against E. coli and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values indicated strong antibacterial activity .
  • Cytotoxicity Assays : In vitro assays demonstrated that compounds similar to this compound showed significant cytotoxic effects on cancer cell lines .
  • Synergistic Effects : Research suggests that combining this compound with other antimicrobial agents may enhance its efficacy through synergistic mechanisms .

Comparative Analysis

When compared to similar compounds within the benzamide class or those containing different heterocycles like oxadiazoles or pyrimidines, this compound stands out due to its unique substitution pattern and enhanced biological activities.

Compound Biological Activity Key Features
3,4,5-trimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-YL)benzamideModerate antibacterialLacks ethoxy groups
3,4-dimethoxy-N-(5-methylthiadiazol)benzamideLow anticancer activityDifferent heterocyclic structure

Q & A

Basic: What are the established synthetic pathways for synthesizing 3,4,5-Triethoxy-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-YL)sulfamoyl]phenyl}benzamide?

Methodological Answer:
The synthesis typically involves sequential functionalization of the thiadiazole and benzamide moieties. A common approach includes:

Thiadiazole Core Formation : Cyclization of thiosemicarbazide derivatives with POCl₃ under reflux (90°C, 3 hours) to generate the 1,3,4-thiadiazole ring .

Sulfonamide Linkage : Reacting 5-ethyl-1,3,4-thiadiazol-2-amine with sulfonyl chlorides (e.g., 4-nitrobenzenesulfonyl chloride) in anhydrous DMF at 0–5°C to form the sulfamoyl group .

Benzamide Coupling : Acylation of the sulfonamide intermediate with 3,4,5-triethoxybenzoyl chloride using N-ethylmorpholine as a base in DMSO .
Key Considerations : Purification via recrystallization (DMSO/water) and structural validation via ¹H/¹³C NMR and elemental analysis are critical .

Advanced: How can reaction conditions be optimized to improve yield and purity during sulfonamide formation?

Methodological Answer:
Optimization involves:

  • Temperature Control : Maintaining 0–5°C during sulfonamide coupling minimizes side reactions (e.g., hydrolysis of sulfonyl chloride) .
  • Solvent Selection : Anhydrous DMF enhances solubility of intermediates while avoiding nucleophilic interference .
  • Stoichiometric Ratios : A 1.2:1 molar ratio of sulfonyl chloride to amine ensures complete conversion, verified by TLC monitoring .
    Data-Driven Adjustments : Pilot reactions with varying equivalents of POCl₃ (3–5 mol) during thiadiazole cyclization showed 85% yield at 3 mol .

Basic: What spectroscopic and crystallographic methods confirm the structural integrity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Peaks at δ 1.3–1.5 ppm (triplet, CH₂CH₃) and δ 7.8–8.2 ppm (aromatic protons) confirm ethyl and aryl groups. Sulfonamide NH appears as a broad singlet (~δ 10.5 ppm) .
  • X-Ray Crystallography : SHELX software (SHELXL-2018) refines single-crystal data to validate bond lengths (e.g., S–N bond: 1.65 Å) and dihedral angles between thiadiazole and benzamide planes .
  • Elemental Analysis : Carbon/nitrogen percentages must align with theoretical values (e.g., C: 52.3%, N: 10.1%) .

Advanced: How should researchers design in vitro assays to evaluate antimicrobial activity for derivatives of this compound?

Methodological Answer:

  • Microbial Strains : Use standardized panels (e.g., 60 cancer cell lines for antitumor screening; Candida albicans for antifungal assays) .
  • Minimum Inhibitory Concentration (MIC) : Serial dilution (2–256 µg/mL) in Mueller-Hinton broth, incubated at 37°C for 18–24 hours .
  • Positive Controls : Compare with known agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi) .
    Data Interpretation : IC₅₀ values <50 µg/mL indicate high potency; discrepancies between Gram-positive/negative activity suggest selectivity .

Advanced: How can molecular docking elucidate the mechanism of action against bacterial targets?

Methodological Answer:

  • Target Selection : Dihydrofolate reductase (DHFR) or penicillin-binding proteins (PBPs) are common targets for sulfonamide derivatives .
  • Software Setup : Use AutoDock Vina with Lamarckian GA parameters. Prepare the ligand (AM1-BCC charges) and receptor (PDB: 1DHF) .
  • Key Interactions : Hydrogen bonds between the sulfamoyl group and Arg98 (DHFR active site) correlate with activity. Docking scores <-7.0 kcal/mol suggest strong binding .

Advanced: How should researchers resolve contradictions in biological activity data across structural analogs?

Methodological Answer:

  • Substituent Effects : Compare analogs with varying substituents (e.g., electron-withdrawing groups on benzamide reduce antifungal activity by 30% vs. electron-donating groups) .
  • Statistical Analysis : Apply ANOVA to identify significant differences (p<0.05) in MIC values across derivatives .
  • Solubility Adjustments : Poor aqueous solubility (logP >4) may artificially lower in vitro activity; use DMSO carriers (<1% v/v) to mitigate .

Basic: What computational tools predict the physicochemical properties of this compound?

Methodological Answer:

  • logP Calculation : Use ChemAxon or Molinspiration to estimate lipophilicity (predicted logP: 3.8) .
  • ADMET Profiling : SwissADME predicts moderate intestinal absorption (HIA: 75%) and cytochrome P450 inhibition risk (CYP3A4: High) .
  • Toxicity : ProTox-II identifies potential hepatotoxicity (Probability: 65%) via structural alerts (e.g., thiadiazole ring) .

Advanced: What strategies mitigate crystallization challenges during X-ray structure determination?

Methodological Answer:

  • Solvent Screening : Use high-boiling solvents (e.g., DMSO) for slow evaporation to grow single crystals .
  • Twinned Data Handling : In SHELXL, apply TWIN/BASF commands to refine twinned structures (e.g., pseudo-merohedral twinning) .
  • Hydrogen Bonding : Co-crystallization with acetic acid improves crystal packing via NH⋯O interactions .

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